molecular formula C9H7IO4 B1369282 3-Iodo-5-(methoxycarbonyl)benzoic acid CAS No. 93116-99-5

3-Iodo-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1369282
CAS No.: 93116-99-5
M. Wt: 306.05 g/mol
InChI Key: NDJVBDKXAJSYFV-UHFFFAOYSA-N
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Description

3-Iodo-5-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7IO4 and a molecular weight of 306.05 g/mol . This compound is characterized by the presence of an iodine atom and a methoxycarbonyl group attached to a benzoic acid core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(methoxycarbonyl)benzoic acid typically involves the iodination of 5-(methoxycarbonyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products:

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl compounds formed through the coupling of the benzoic acid derivative with boronic acids.

    Reduction Reactions: 5-(Methoxycarbonyl)benzoic acid as the major product after the removal of the iodine atom.

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both an iodine atom and a methoxycarbonyl group, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in specific synthetic applications where both electrophilic and nucleophilic sites are required .

Properties

IUPAC Name

3-iodo-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJVBDKXAJSYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578788
Record name 3-Iodo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93116-99-5
Record name 3-Iodo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of 3-amino-5-(methoxycarbonyl)benzoic acid (5.19 g, 26.59 mmol) in a 2 N hydrochloric acid (156 mL) was added a solution of sodium nitrite (1.84 g, 26.67 mmol) in water (10.8 mL). This mixture was then added dropwise to an ice-cold, stirred solution of potassium iodide (8.84 g, 53.25 mmol) in water (26.2 mL). After stirring for 35 min, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with 5% aqueous sodium thiosulfate, and saturated sodium chloride, dried (sodium sulfate), and concentrated under reduced pressure. Purification by flash column chromatography (silica, 50:50:2 hexanes/ethyl acetate/acetic acid) afforded 3-iodo-5-(methoxycarbonyl)benzoic acid (4.48 g): 1H NMR (500 MHz, DMSO-d6): δ 13.49 (br s, 1H), 8.45-8.38 (m, 3H), 3.83 (s, 3H); ESI-MS (m/z): 305 [M+H]+.
[Compound]
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156 mL
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1.84 g
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10.8 mL
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Synthesis routes and methods II

Procedure details

Dissolve 5-iodo-isophthalic acid (5 g, 15.6 mmol), NaOH (600 mg, 14.8 mmol) in a mixture of methanol (100 mL), acetone (20 mL) and water (2 mL). Stir at room temperature overnight. Concentrate and redissolve the residue in diethyl ether (100 mL) and water (100 mL). Separate the aqueous layer and wash with diethyl ether (50 mL). Acidify the washed solution with 5 N HCl to about pH=1. Stir for 30 min at room temperature and filter off solid. Wash the solid with water and dry to give the title compound (3.7 g, 77%).
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5 g
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2 mL
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100 mL
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Yield
77%

Synthesis routes and methods III

Procedure details

Dissolve 5-iodo-isophthalic acid dimethyl ester (10 g, 31.2 mmol) in methanol (90 mL) and cool to 0° C. Add 2 N NaOH (15.6 mL) dropwise and slowly warm up to room temperature. Stir overnight and acidify to about pH=3 with 5 N HCl. Extract with ethyl acetate (2×50 mL). Wash the combined organic layers by water, saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give the title compound as a crude residue which is used in the next step without further purification.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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